Bucindolol
Übersicht
Beschreibung
Bucindolol ist ein nicht-selektiver Betablocker mit zusätzlichen schwachen Alpha-Blockade-Eigenschaften und intrinsischer sympathomimetischer Aktivität in einigen Modellsystemen . Es wurde für seinen potenziellen Einsatz bei der Behandlung von Herzinsuffizienz untersucht, wurde aber von der FDA aufgrund von Problemen mit der Integrität der eingereichten Daten nicht zugelassen .
2. Herstellungsmethoden
Die Synthese von this compound umfasst mehrere wichtige Schritte:
Substitutionsreaktion: Die Dimethylaminogruppe in Gramin wird durch das Anion von 2-Nitropropan verdrängt, was zur Bildung von 3-(2-Methyl-2-nitropropyl)indol führt.
Reduktion: Dieser Zwischenstoff wird dann zum Amin alpha,alpha-Dimethyltryptamin reduziert.
Epoxidbildung: Getrennt davon reagiert 2-Hydroxybenzonitril mit Epichlorhydrin unter Bildung eines Epoxids.
Kombination: Die beiden Zwischenprodukte werden kombiniert, um this compound zu erzeugen.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
This compound wirkt, indem es die Freisetzung von Noradrenalin durch die Blockierung präsynaptischer Beta-2- und Alpha-1-Adrenozeptoren reduziert . Diese Wirkung trägt dazu bei, Herzfrequenz und Blutdruck zu senken, was es nützlich macht bei der Behandlung von Herzinsuffizienz und Vorhofflimmern .
Wirkmechanismus
Target of Action
Bucindolol is a non-selective beta blocker with additional weak alpha-blocking properties . It primarily targets the β1 and β2 adrenergic receptors on cardiac myocytes . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and myocardial oxygen consumption .
Mode of Action
This compound acts by blocking the β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines such as epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . Its additional α1 antagonist activity contributes to its mild vasodilator effect .
Biochemical Pathways
This compound’s action on the adrenergic receptors affects several biochemical pathways. One key pathway is the protein kinase B/mammalian target of the rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling . This compound mitigates the activation of this pathway in response to norepinephrine . This modulation of cardiac remodeling is mediated by oxidative stress .
Pharmacokinetics
It’s known that the therapeutic response to this compound varies by its mechanism, genetic polymorphisms in adrenergic receptors, and clinical setting .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of certain genetic polymorphisms. These observations could be due to the exaggerated sympatholytic response to this compound in these sub-groups that may be mediated by genetic polymorphisms or changes in gene regulation due to advanced heart failure .
Biochemische Analyse
Biochemical Properties
Bucindolol acts on the β1 and β2 receptors, and has additional α1 antagonist activity . It interacts with these receptors to exert its effects .
Cellular Effects
This compound has been shown to modulate cardiac remodeling by attenuating oxidative stress in H9c2 cardiac cells exposed to norepinephrine . It influences cell function by mitigating the activation of the protein kinase B/mammalian target of the rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β1 and β2 adrenergic receptors and α1 receptors .
Dosage Effects in Animal Models
In a pig model of acute myocardial ischemia, this compound at a dosage of 6 mg/kg IV was administered in two equally divided doses . It decreased the incidence of ventricular fibrillation and maintained left ventricular function .
Vorbereitungsmethoden
The synthesis of Bucindolol involves several key steps:
Displacement Reaction: The dimethylamino group in gramine is displaced by the anion from 2-nitropropane, resulting in the formation of 3-(2-methyl-2-nitropropyl)indole.
Reduction: This intermediate is then reduced to the amine alpha,alpha-dimethyltryptamine.
Epoxide Formation: Separately, 2-hydroxybenzonitrile reacts with epichlorohydrin to form an epoxide.
Combination: The two intermediates are combined to produce this compound.
Analyse Chemischer Reaktionen
Bucindolol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsmechanismen nicht umfassend dokumentiert sind.
Reduktion: Die Reduktion von Zwischenprodukten ist ein entscheidender Schritt in seiner Synthese.
Substitution: Die Verdrängung der Dimethylaminogruppe in Gramin ist eine Substitutionsreaktion.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen 2-Nitropropan, Epichlorhydrin und Reduktionsmittel für den Reduktionsschritt . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst.
Vergleich Mit ähnlichen Verbindungen
Bucindolol wird mit anderen Betablockern verglichen, wie zum Beispiel:
Epanolol und Primidolol: Diese Verbindungen haben ähnliche Beta-Blockade-Eigenschaften, unterscheiden sich jedoch in ihren spezifischen pharmakologischen Profilen und klinischen Anwendungen.
Die Einzigartigkeit von this compound liegt in seiner Kombination aus Beta-Blockade- und schwachen Alpha-Blockade-Eigenschaften sowie seiner intrinsischen sympathomimetischen Aktivität in einigen Modellsystemen .
Biologische Aktivität
Bucindolol is a unique beta-adrenergic antagonist that has garnered attention for its pharmacological properties, particularly in the context of heart failure and atrial fibrillation. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.
This compound operates primarily as a nonselective beta-receptor antagonist , exhibiting high-affinity binding to both beta-1 and beta-2 adrenergic receptors. Research indicates that it does not display intrinsic sympathomimetic activity (ISA) in human ventricular myocardium, distinguishing it from other beta-blockers that may have partial agonist effects . The competitive inhibition of beta-receptors by this compound has been quantified with a dissociation constant (KI) of approximately , indicating strong binding affinity .
Key Characteristics:
- Nonselective Beta-Blocker: Inhibits both β1 and β2 adrenergic receptors.
- No ISA in Humans: Unlike some beta-blockers, it does not activate the receptor while blocking it in human tissues.
- High Affinity: Strong binding affinity supports its effectiveness in reducing heart rate and myocardial contractility.
Clinical Efficacy
This compound's clinical applications have been primarily studied in patients with heart failure and atrial fibrillation. The Beta-blocker Evaluation of Survival Trial (BEST) provided significant insights into its efficacy.
Heart Failure Outcomes
In the BEST trial, this compound was evaluated for its impact on mortality and hospitalization rates among patients with heart failure and reduced left ventricular ejection fraction (HFREF). The findings indicated:
- Reduction in Mortality: this compound was associated with a lower risk of cardiovascular mortality (hazard ratio [HR]: 0.86) compared to placebo .
- Hospitalization Rates: Patients achieving a resting heart rate of ≤80 beats per minute showed improved cardiovascular outcomes (HR: 0.61) compared to those who did not achieve this target .
Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (HR) |
---|---|---|---|
All-Cause Mortality | 30% | 33% | 0.87 |
Cardiovascular Mortality | Lower risk | - | 0.86 |
Heart Transplantation or Death | Lower risk | - | 0.87 |
Atrial Fibrillation Prevention
This compound has also demonstrated effectiveness in preventing new-onset atrial fibrillation:
- A study found that this compound reduced the incidence of new AF by 41% compared to placebo (HR: 0.59) .
- It improved maintenance of sinus rhythm and decreased the need for additional interventions for rhythm control .
Genetic Considerations
The efficacy of this compound may be influenced by genetic variations, particularly concerning the β1-adrenergic receptor polymorphism at position 389:
- Arginine (Arg) vs. Glycine (Gly) Genotypes: Patients with the Arg/Arg genotype exhibited significant reductions in all-cause mortality and hospitalization when treated with this compound, highlighting the importance of personalized medicine in treatment approaches .
Case Studies
Several notable case studies have illustrated the clinical utility of this compound:
- Case Study on Advanced Heart Failure:
- Impact on Heart Rate Control:
Eigenschaften
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMYKMYQHCBIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046744 | |
Record name | Bucindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-11-4 | |
Record name | Bucindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12752 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.